molecular formula C24H25NO5 B2449645 (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 1164557-39-4

(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2449645
CAS No.: 1164557-39-4
M. Wt: 407.466
InChI Key: FFQZJNXUMHFOSF-STZFKDTASA-N
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Description

(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic benzofuran derivative of significant interest in medicinal chemistry and chemical biology research. Its core structure is based on a benzofuran-3-one scaffold, a privileged motif known for its diverse biological activities. The compound features a (Z)-configured benzylidene group at the 2-position and a morpholine carbamate ester at the 6-position, which are critical for its molecular recognition and properties. This structural architecture suggests potential as a key intermediate or active compound in the development of protein kinase inhibitors, as similar benzofuran derivatives have been extensively explored for their inhibitory activity against various kinase targets source . Furthermore, the extended conjugated system imparted by the benzylidene group makes this compound a candidate for investigation in materials science, particularly in the development of organic semiconductors or fluorescent probes source . Researchers are utilizing this compound to study structure-activity relationships (SAR) in the design of novel therapeutic agents and to probe biological signaling pathways. It is strictly for use in laboratory research applications.

Properties

IUPAC Name

[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-24(2,3)17-6-4-16(5-7-17)14-21-22(26)19-9-8-18(15-20(19)30-21)29-23(27)25-10-12-28-13-11-25/h4-9,14-15H,10-13H2,1-3H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQZJNXUMHFOSF-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate benzaldehyde derivatives and morpholine-4-carboxylic acid derivatives. The reaction conditions often include refluxing in organic solvents, which facilitates the formation of the desired product through nucleophilic addition followed by dehydration.

Antimicrobial Activity

Recent studies have shown that compounds similar to (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole and related structures have demonstrated antibacterial and antifungal activity against a range of pathogens. The minimal inhibitory concentration (MIC) values for these compounds often fall within the low microgram per milliliter range, indicating potent activity .

Antitumor Activity

Research indicates that compounds with structural similarities to (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran have shown promising antitumor effects. In vitro studies on various cancer cell lines have reported significant inhibition of cell proliferation. For example, some derivatives demonstrated an IC50 value as low as 0.004 μM against specific cancer cell lines, highlighting their potential as therapeutic agents in oncology .

The biological activity of (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran is believed to be mediated through multiple mechanisms:

  • DNA Interaction : Many related compounds exhibit a strong affinity for DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cellular metabolism and proliferation.
  • Apoptosis Induction : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives, including those similar to (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran, reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 5 to 50 μg/mL depending on the specific compound tested .

Study 2: Antitumor Activity Assessment

In a comparative study evaluating the antitumor effects of various synthesized compounds, those with similar structural frameworks to (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran were tested against several human cancer cell lines. Results indicated that these compounds inhibited cell growth by over 70% at concentrations below 10 μM .

Data Summary

Compound Activity Type MIC/IC50 Value Target Organism/Cell Line
(Z)-2-(4-(tert-butyl)benzylidene)-...Antimicrobial5 - 50 μg/mLStaphylococcus aureus
Analogous compound AAntitumor0.004 μMHuman breast cancer cell line
Analogous compound BAntimicrobial10 μg/mLEscherichia coli
Analogous compound CAntitumor<10 μMHuman lung cancer cell line

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally similar to (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate exhibit significant biological activities, which include:

Antimicrobial Activity

Several studies have demonstrated that derivatives of this compound possess antimicrobial properties. For example:

  • Compounds with similar benzofuran structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant activity of related compounds suggests potential applications in preventing oxidative stress-related diseases. The presence of the benzofuran moiety is believed to contribute to these effects by scavenging free radicals .

Enzyme Inhibition

Research on enzyme inhibition has highlighted the potential of this compound in targeting specific enzymes involved in metabolic pathways. For instance, some derivatives have been shown to inhibit enzymes linked to cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of (Z)-substituted benzofuran derivatives for their antimicrobial activity against clinical strains. Results indicated that certain derivatives exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related benzofuran compounds on human cancer cell lines. The findings revealed that specific derivatives induced apoptosis in cancer cells while sparing healthy cells, indicating selective toxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzofuran core with a morpholine carboxylate substituent?

  • Methodological Answer : The benzofuran scaffold can be synthesized via [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in benzofuran-derived natural product synthesis . For the morpholine carboxylate group, esterification under basic conditions (e.g., NaH in THF) is effective, as shown in analogous benzyloxy-phenol derivatization . Key steps include:

  • Step 1 : Base-mediated coupling of morpholine-4-carbonyl chloride to the hydroxyl group at position 6 of the benzofuran core.
  • Step 2 : Stereochemical control of the benzylidene moiety (Z-configuration) using temperature-modulated crystallization or chiral auxiliaries .

Q. How can the stability of the (Z)-benzylidene configuration be maintained during synthesis?

  • Methodological Answer : The Z-configuration is prone to isomerization under heat or light. Stabilization methods include:

  • Conducting reactions at low temperatures (<0°C) in anhydrous solvents (e.g., THF or DCM) .
  • Using radical inhibitors (e.g., BHT) to prevent photo-isomerization .
  • Monitoring stereopurity via HPLC with a chiral column (e.g., Chiralpak IA) and comparing retention times to synthetic standards .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm benzylidene geometry and morpholine substitution .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ ~481.2 Da based on analogous structures ).
  • X-ray Crystallography : For absolute stereochemical confirmation, as applied to tert-butyl benzylidene derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. methoxy groups) impact biological activity?

  • Methodological Answer : Perform comparative structure-activity relationship (SAR) studies:

  • Replace the 4-(tert-butyl) group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) substituents .
  • Assess bioactivity (e.g., antimicrobial or enzyme inhibition) using standardized assays (e.g., MIC for antibacterial activity ).
  • Analyze electronic effects via DFT calculations (e.g., HOMO-LUMO gaps) to correlate substituents with activity .

Q. What challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges for lipid-rich matrices, as validated for benzofuran analogs .
  • Detection : LC-MS/MS with MRM transitions optimized for the morpholine carboxylate fragment (e.g., m/z 100 → 84).
  • Matrix Effects : Mitigate ion suppression using deuterated internal standards (e.g., d5-benzophenone) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • Molecular Docking : Use Discovery Studio or AutoDock Vina to predict binding affinity to target proteins (e.g., CYP450 enzymes) .
  • ADMET Prediction : Calculate logP (target ~3.5 for optimal permeability) and PSA (<90 Ų for blood-brain barrier penetration) using SwissADME .
  • Metabolic Stability : Simulate phase I/II metabolism with Schrödinger’s Metabolite Predictor to identify vulnerable sites (e.g., morpholine ring oxidation) .

Q. What contradictions exist in reported synthetic yields for similar benzofuran-morpholine hybrids?

  • Methodological Answer : Discrepancies arise from:

  • Protecting Group Strategy : Benzyl vs. tert-butyl groups affect reaction efficiency (e.g., 60% yield with benzyl vs. 45% with tert-butyl ).
  • Catalyst Choice : Pd(OAc)2_2 vs. CuI in coupling reactions (e.g., 70% vs. 50% yield ).
  • Resolution: Optimize via DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading) .

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